

GRB10 antibody validation for specific applications

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Compound of Interest

Compound Name: *growth factor receptor-bound protein 10*

CAS No.: *151441-47-3*

Cat. No.: *B1174771*

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GRB10 Antibody Technical Support Center

Welcome to the GRB10 Antibody Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of GRB10 antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is GRB10 and why is it studied?

Growth factor receptor-bound protein 10 (GRB10) is an adapter protein that plays a significant role in various signaling pathways, most notably as a negative regulator of insulin and insulin-like growth factor (IGF-1) signaling.[1][2] It interacts with several receptor tyrosine kinases and downstream signaling molecules, influencing processes like cell growth, proliferation, and metabolism.[3][4] Its involvement in these critical pathways makes it an important target for research in areas such as diabetes, metabolic disorders, and cancer.

Q2: For which applications have GRB10 antibodies been validated?

Commercially available GRB10 antibodies have been validated for a range of applications, including:

- Western Blot (WB)[5][6]
- Immunohistochemistry (IHC)[5][7]
- Immunocytochemistry/Immunofluorescence (ICC/IF)[5]
- Immunoprecipitation (IP)[4]
- ELISA[5]
- Flow Cytometry

Q3: What is the expected molecular weight of GRB10 in a Western Blot?

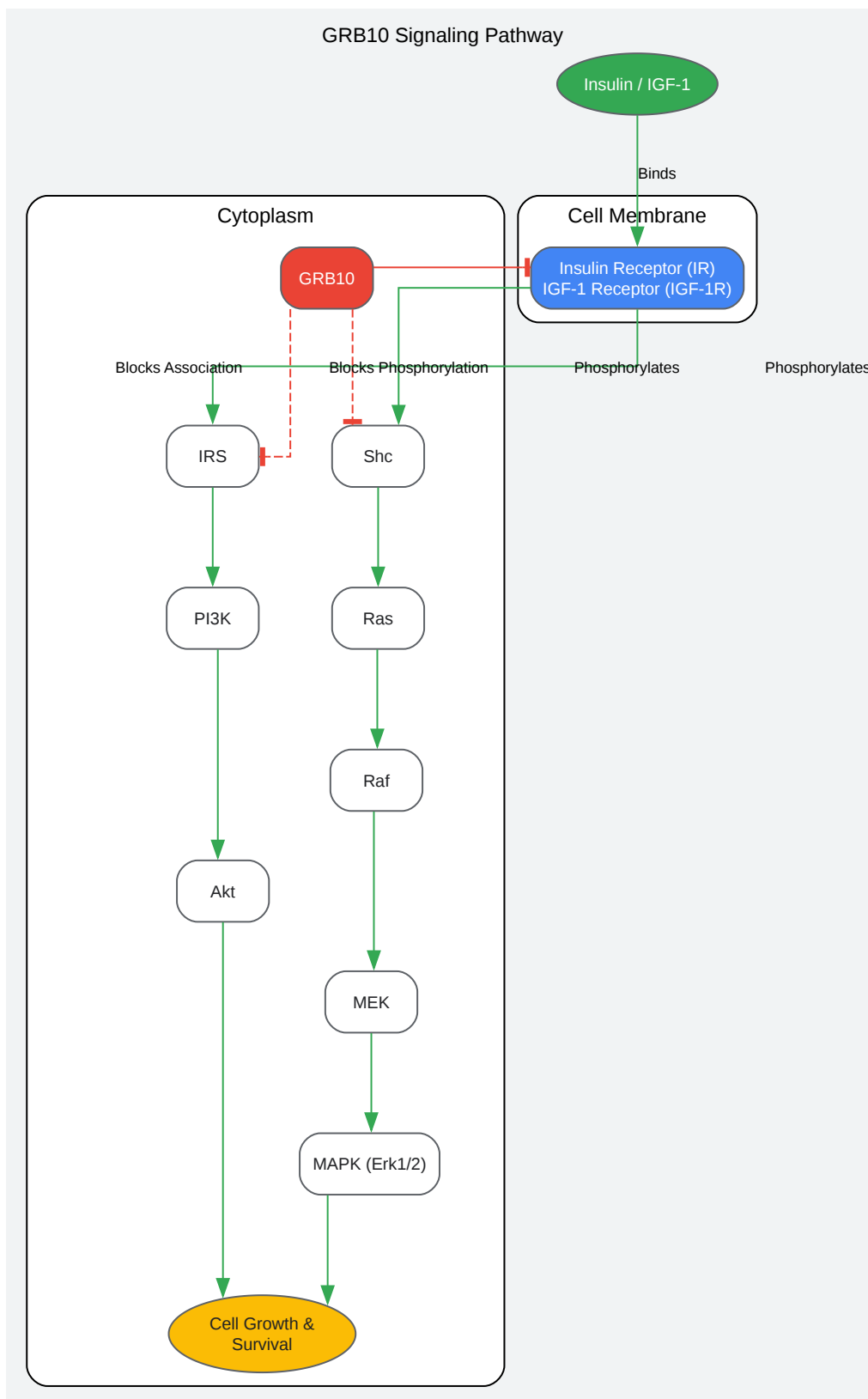
The expected molecular weight of GRB10 can vary depending on the isoform. The major isoforms are typically detected between 60-70 kDa.[1][7] Some studies have reported detecting bands around 55 kDa to 75 kDa.[8]

Q4: What are some recommended positive and negative controls for GRB10 detection?

- Positive Controls: Cell lysates from HeLa, HepG2, HEK293, SK-N-MC, and COS cells have been shown to express GRB10.[4][7] Mouse and rat brain and liver tissues are also suitable positive controls.[7]
- Negative Controls: While specific GRB10 knockout/knockdown cell lines are the ideal negative control, their availability may be limited. Researchers can test cell lines known for low GRB10 expression or use a non-immune IgG as an isotype control in applications like IHC and IP to assess non-specific binding.

Signaling Pathway

GRB10 is a key negative regulator in the insulin/IGF-1 signaling pathway. It can inhibit signaling through direct interaction with the insulin receptor (IR) and IGF-1 receptor (IGF-1R), preventing the phosphorylation of downstream substrates like IRS and Shc.[1][2] This inhibition ultimately downregulates the PI3K/Akt and MAPK pathways.[2][3]



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Caption: GRB10 negatively regulates the insulin/IGF-1 signaling pathway.

Experimental Protocols & Troubleshooting

Western Blot (WB)

Experimental Workflow

Caption: A typical workflow for detecting GRB10 by Western Blot.

Quantitative Data for Western Blot

| Antibody Catalog # | Host | Recommended Dilution | Blocking Buffer | Incubation | Positive Controls | Expected Band (kDa) |
|--|--------|----------------------|-------------------------------|--|---|---------------------|
| Proteintech 23591-1- AP[7] | Rabbit | 1:1000 - 1:6000 | 5% non-fat milk in TBST | 1.5 hours at RT or overnight at 4°C | HeLa, HepG2, mouse brain, mouse liver | ~70 |
| Sigma- Aldrich SAB45012 91[9] | Rabbit | 1:500 - 1:1000 | 5% non-fat milk in TBST | Overnight at 4°C | Human cell lysates | 67 |
| Antibodies. com A83162[6] | Goat | 1 µg/ml | Not specified | 1 hour at RT | HeLa | 70 |
| Cell Signaling #3702[4] | Rabbit | 1:1000 | 5% w/v BSA in TBST | Overnight at 4°C | HEK293, SK-N-MC, COS | Isoform 1 |

Troubleshooting Guide for Western Blot

| Issue | Possible Cause | Recommended Solution |
|--|---|--|
| No Signal / Weak Signal | Insufficient protein loading. | Load at least 20-30 µg of total protein per lane. |
| Low GRB10 expression in the sample. | Use a positive control cell line (e.g., HeLa, HepG2).[7] | |
| Inefficient antibody binding. | Optimize primary antibody dilution and incubate overnight at 4°C.[6] | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. | |
| High Background | Primary antibody concentration too high. | Titrate the primary antibody to a higher dilution. |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat milk or BSA in TBST. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific secondary antibody binding. | Run a control lane with only the secondary antibody. | |
| Non-specific Bands | Protein degradation. | Use fresh lysates and add protease inhibitors to the lysis buffer. |
| Antibody cross-reactivity. | Ensure the antibody is specific for GRB10 and does not cross-react with other GRB family members like GRB7 or GRB14.[4] | |

Immunohistochemistry (IHC)

Experimental Workflow

Caption: General workflow for GRB10 detection in paraffin-embedded tissues.

Quantitative Data for Immunohistochemistry

| Antibody Catalog # | Host | Recommended Dilution | Antigen Retrieval | Positive Controls |
|-----------------------------|--------|----------------------|--|---------------------------|
| Proteintech 23591-1-AP[7] | Rabbit | 1:50 - 1:500 | Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0) | Human liver, human kidney |
| Sigma-Aldrich SAB4501291[9] | Rabbit | 1:50 - 1:100 | Not specified | Human brain |
| Bethyl IHC-00614[10] | Rabbit | 1:250 | Not specified | Human ovarian carcinoma |

Troubleshooting Guide for Immunohistochemistry

| Issue | Possible Cause | Recommended Solution |
|--|---|--|
| No Staining / Weak Staining | Inappropriate antigen retrieval. | Optimize antigen retrieval method (heat-induced vs. enzymatic) and buffer pH. For some antibodies, Tris-EDTA (pH 9.0) is recommended.[7] |
| Low antibody concentration. | Decrease the antibody dilution (increase concentration). | |
| Antibody incubation time too short. | Increase incubation time, consider overnight incubation at 4°C. | |
| High Background / Non-specific Staining | Incomplete blocking. | Use a blocking serum from the same species as the secondary antibody. |
| Endogenous peroxidase activity. | Quench endogenous peroxidase with 3% H ₂ O ₂ before blocking. | |
| Primary antibody concentration too high. | Increase the antibody dilution. | |
| Cross-reactivity of secondary antibody. | Use a secondary antibody that is pre-adsorbed against the species of the tissue sample. | |

Immunoprecipitation (IP)

Experimental Workflow

Caption: A standard workflow for immunoprecipitating GRB10.

Troubleshooting Guide for Immunoprecipitation

| Issue | Possible Cause | Recommended Solution |
|---|--|---|
| No Band After Western Blot | Antibody not suitable for IP. | Use an antibody that has been validated for IP. Polyclonal antibodies often work well. [11] |
| Insufficient amount of protein in lysate. | Start with a sufficient amount of cell lysate (e.g., 1-2 mg of total protein). | |
| Inefficient antibody-protein binding. | Optimize the amount of primary antibody by titration. Incubate overnight at 4°C with gentle rotation. | |
| Stringent washing conditions. | Reduce the stringency of the wash buffers (e.g., lower salt or detergent concentration). [11] | |
| High Background / Non-specific Bands | Non-specific binding to beads. | Pre-clear the lysate with Protein A/G beads before adding the primary antibody. [12] |
| Insufficient washing. | Increase the number and volume of washes. | |
| Antibody heavy and light chains interfering with detection. | Use a secondary antibody specific for native (non-denatured) IgG or a light-chain specific secondary antibody for the subsequent Western Blot. | |

Flow Cytometry

Troubleshooting Guide for Flow Cytometry

| Issue | Possible Cause | Recommended Solution |
|--|--|--|
| Weak or No Signal | Low expression of GRB10. | Confirm GRB10 expression in your cell type. Use a positive control cell line. |
| Inadequate cell permeabilization (for intracellular staining). | If GRB10 is intracellular, ensure proper fixation and permeabilization. Optimize the permeabilization buffer and incubation time. | |
| Low antibody concentration. | Titrate the antibody to determine the optimal concentration. | |
| High Background | Non-specific antibody binding. | Use an isotype control to determine the level of non-specific binding. Block Fc receptors with an Fc blocking reagent before staining. |
| Dead cells in the sample. | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically. | |
| Autofluorescence. | Run an unstained control to assess the level of autofluorescence. If high, consider using a brighter fluorochrome or a different laser/filter combination. | |

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